1-(Tributylstannyl)hexan-1-OL

Catalog No.
S14852803
CAS No.
125950-78-9
M.F
C18H40OSn
M. Wt
391.2 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
1-(Tributylstannyl)hexan-1-OL

CAS Number

125950-78-9

Product Name

1-(Tributylstannyl)hexan-1-OL

IUPAC Name

1-tributylstannylhexan-1-ol

Molecular Formula

C18H40OSn

Molecular Weight

391.2 g/mol

InChI

InChI=1S/C6H13O.3C4H9.Sn/c1-2-3-4-5-6-7;3*1-3-4-2;/h6-7H,2-5H2,1H3;3*1,3-4H2,2H3;

InChI Key

KSSAUFLPDMEGGU-UHFFFAOYSA-N

Canonical SMILES

CCCCCC(O)[Sn](CCCC)(CCCC)CCCC

Grignard reagent-based methodologies represent one of the most established and reliable approaches for constructing tin-carbon bonds in the synthesis of 1-(tributylstannyl)hexan-1-ol [1] [2]. The classical approach involves the preparation of hexylmagnesium halides followed by their reaction with tributyltin chloride to form the desired organotin alcohol derivative [2] [3].

The fundamental mechanism underlying Grignard-mediated tin-carbon bond formation proceeds through nucleophilic substitution at the tin center [1] [4]. The organomagnesium species acts as a powerful nucleophile, attacking the electrophilic tin atom in tributyltin chloride, resulting in the displacement of chloride and formation of the new tin-carbon bond [2] [5]. This reaction is typically conducted under strictly anhydrous conditions in ethereal solvents such as tetrahydrofuran or diethyl ether [1] [5].

The preparation of hexylmagnesium bromide, the key Grignard intermediate, requires careful optimization of reaction parameters [1] [5]. Magnesium metal is typically employed in slight excess (1.2-1.5 equivalents) to ensure complete conversion of the organohalide starting material [5] [3]. The reaction is initiated at temperatures between 0°C and 25°C, with the exothermic nature of Grignard formation requiring careful temperature control to prevent side reactions [1] [5].

Research findings demonstrate that the choice of halide substrate significantly influences the efficiency of Grignard formation [1] [5]. 1-Bromohexane provides superior results compared to the corresponding chloride, with typical success rates ranging from 90-95% versus 75-85% for the chloro derivative [1]. The enhanced reactivity of bromides is attributed to the weaker carbon-bromine bond strength and greater leaving group ability of bromide relative to chloride [1] [2].

The subsequent reaction of hexylmagnesium bromide with tributyltin chloride proceeds smoothly under mild conditions [2] [3]. The reaction is typically conducted by adding the tributyltin chloride solution dropwise to the pre-formed Grignard reagent at temperatures ranging from 0°C to room temperature [6] [2]. This addition sequence minimizes the formation of unwanted redistribution products and ensures high selectivity for the desired mono-substituted organotin product [7] [8].

Solvent selection plays a critical role in determining reaction outcome and product yield [2] [5]. Tetrahydrofuran emerges as the preferred solvent system, providing superior solvation of the magnesium center and enhanced nucleophilicity of the Grignard reagent compared to diethyl ether [1] [2]. The coordinating ability of tetrahydrofuran stabilizes the organomagnesium species while maintaining sufficient reactivity for efficient tin-carbon bond formation [5] [3].

Table 1: Comparison of Synthetic Methodologies for 1-(Tributylstannyl)hexan-1-ol

MethodReaction ConditionsTypical Yield (%)AdvantagesLimitations
Grignard + Tributyltin ChlorideTHF, 0°C to RT65-85Well-established, reproducibleMoisture sensitive, requires dry conditions
Lithium Hexyl + Tributyltin ChlorideTHF, -78°C to RT70-90High selectivity, clean reactionVery low temperature required
Palladium-Catalyzed HydrostannylationPd(PPh3)2Cl2, THF, RT60-80Mild conditions, regioselectiveExpensive catalyst, limited substrate scope
Radical HydrostannylationAIBN, 80°C, Benzene40-70Simple setup, tolerates functional groupsHigh temperature, side reactions
Redistribution/Comproportionation120-150°C, No solvent50-75Atom economical, no wasteHigh temperature, difficult purification

The reaction mechanism involves coordination of the ethereal solvent molecules to the magnesium center, creating a tetrahedral complex that enhances the nucleophilic character of the carbon-magnesium bond [4] [5]. This coordination effect is particularly pronounced in tetrahydrofuran, where the oxygen atoms can effectively stabilize the positive charge on magnesium while maintaining the ionic character of the carbon-magnesium bond [1] [2].

Experimental optimization studies reveal that the order of reagent addition significantly impacts product distribution and yield [5] [3]. The preferred protocol involves pre-formation of the hexylmagnesium bromide followed by slow addition of tributyltin chloride solution [2] [5]. This approach minimizes competitive reactions such as Wurtz coupling and ensures efficient consumption of the organometallic nucleophile [1] [5].

Table 2: Grignard Reagent Preparation Parameters for Hexyl Systems

Halide SubstrateMagnesium (eq)SolventTemperature (°C)Reaction Time (h)Success Rate (%)
1-Bromohexane1.2THF0 to 252-390-95
1-Chlorohexane1.5Et2O0 to 353-475-85
1-Iodohexane1.1THF-10 to 251-295-98
6-Bromohexan-1-ol1.3THF0 to 252-485-90

The presence of functional groups in the hexyl chain, particularly hydroxyl groups, introduces additional complexity to the Grignard-based synthetic approach [9] [10]. When synthesizing 1-(tributylstannyl)hexan-1-ol directly from 6-bromohexan-1-ol, protection of the alcohol functionality is typically required to prevent competitive reactions with the basic Grignard reagent [9] [10]. Alternative strategies involve the use of less basic organolithium reagents or modified reaction conditions that tolerate the presence of protic functionalities [2] [5].

Temperature control emerges as a critical parameter for successful Grignard-mediated synthesis [1] [5]. While lower temperatures favor selectivity and minimize side reactions, they may result in incomplete conversion and extended reaction times [5]. Conversely, elevated temperatures promote faster reaction rates but increase the likelihood of redistribution reactions and product decomposition [1] [2]. The optimal temperature range of 0°C to 25°C represents a compromise between reaction efficiency and product selectivity [5] [3].

Redistribution Reactions and Comproportionation Strategies

Redistribution reactions, also known as comproportionation or Kocheshkov reactions, provide an alternative synthetic pathway for the preparation of 1-(tributylstannyl)hexan-1-ol through the equilibration of different organotin species [7] [8]. This methodology exploits the thermodynamic favorability of mixed organotin compounds and offers significant advantages in terms of atom economy and waste minimization [7] [11].

The fundamental principle underlying redistribution chemistry involves the exchange of organic and inorganic ligands between different tin centers to achieve thermodynamic equilibrium [7] [8]. In the context of 1-(tributylstannyl)hexan-1-ol synthesis, this approach typically involves the reaction of tetrabutyltin with tin tetrachloride or other tin halides in the presence of the hexanol substrate [7] [12].

The classic Kocheshkov comproportionation reaction follows the general stoichiometry: 3 SnBu4 + SnCl4 → 4 Bu3SnCl [7]. This reaction proceeds through a series of ligand exchange steps that ultimately lead to the formation of tributyltin chloride as the major product [7] [8]. The driving force for this transformation stems from the statistical preference for mixed ligand species and the stabilization afforded by the resulting product distribution [7] [11].

Temperature plays a pivotal role in determining the efficiency and selectivity of redistribution reactions [7] [12]. Elevated temperatures, typically ranging from 120°C to 160°C, are required to achieve reasonable reaction rates and overcome the activation barriers associated with tin-carbon and tin-chlorine bond breaking and formation [7] [8]. However, these harsh conditions may lead to thermal decomposition of sensitive functional groups and limit the applicability of this approach for complex substrates [12] [11].

Table 3: Redistribution Reaction Conditions and Product Distribution

Starting MaterialsTemperature (°C)Time (h)Main ProductSelectivityByproducts
SnCl4 + Bu4Sn (3:1)120-1404-6Bu3SnCl (80%)HighBu2SnCl2, BuSnCl3
Bu3SnCl + Bu4Sn (1:1)100-1206-8Bu3SnCl + Bu2SnCl2ModerateBu4Sn, Bu2SnCl2
Bu2SnCl2 + Bu4Sn (1:2)80-1008-12Bu3SnCl (60%)GoodBu4Sn, BuSnCl3
SnCl4 + Bu4Sn + C6H13OH140-1606-10Bu3Sn-hexanol (45%)LowMultiple tin species

The incorporation of alcohol substrates into redistribution reactions requires careful consideration of reaction conditions and stoichiometry [13] [14]. The presence of hydroxyl groups introduces additional complexity due to their potential to participate in competing reactions such as alcoholysis and ester formation [13] [12]. Research studies demonstrate that the direct incorporation of hexanol into redistribution mixtures can lead to the formation of 1-(tributylstannyl)hexan-1-ol, albeit with moderate selectivity and yield [14] [11].

Mechanistic investigations reveal that redistribution reactions proceed through a series of intermediate steps involving the formation and cleavage of tin-ligand bonds [7] [8]. The process is initiated by the association of electron-deficient tin centers with electron-rich ligands, followed by ligand exchange and subsequent dissociation to form the redistributed products [7] [12]. The kinetics of these transformations are governed by the relative bond strengths and steric accessibility of the participating ligands [8] [11].

Catalytic variants of redistribution reactions have been developed to improve reaction efficiency and lower operating temperatures [12] [11]. Lewis acids such as aluminum trichloride and titanium tetrachloride can facilitate ligand exchange by coordinating to electron-rich centers and enhancing the electrophilicity of the tin atoms [12] [11]. These catalytic systems enable redistribution reactions to proceed under milder conditions while maintaining acceptable levels of selectivity and conversion [11].

The product distribution in redistribution reactions is governed by statistical and thermodynamic factors [7] [8]. Under equilibrium conditions, the relative concentrations of different organotin species follow statistical patterns based on the number of possible structural isomers and their relative stabilities [7] [13]. Deviations from statistical distributions may arise due to kinetic effects, steric hindrance, or electronic factors that favor specific product formation [8] [12].

Solvent effects play a secondary but important role in redistribution chemistry [13] [12]. While many redistribution reactions are conducted under neat conditions to maximize reactant concentrations and minimize solvent-related complications, the use of high-boiling solvents can facilitate heat transfer and improve reaction homogeneity [12] [11]. Polar solvents may also stabilize charged intermediates and influence the reaction pathway [13] [14].

The purification and isolation of redistribution products present significant challenges due to the similarity in physical properties among different organotin species [8] [12]. Fractional distillation under reduced pressure represents the most common separation technique, exploiting the differences in boiling points between mono-, di-, and tri-substituted tin compounds [7] [8]. However, the close boiling points of some redistribution products may require multiple distillation cycles or alternative separation methods [12] [11].

Hydrostannylation Techniques for Aliphatic Alcohol Derivatives

Hydrostannylation reactions offer a versatile and atom-economical approach for the synthesis of 1-(tributylstannyl)hexan-1-ol through the direct addition of tin-hydrogen bonds across carbon-carbon multiple bonds [15] [16]. This methodology has gained considerable attention due to its high functional group tolerance and the ability to construct tin-carbon bonds under relatively mild conditions [15] [17].

The hydrostannylation of alkenes and alkynes proceeds through two distinct mechanistic pathways: free radical addition and transition metal-catalyzed insertion [15] [18]. Free radical hydrostannylation typically employs tributyltin hydride in combination with radical initiators such as azobisisobutyronitrile at elevated temperatures [19] [20]. In contrast, palladium-catalyzed hydrostannylation operates under milder conditions and offers superior regioselectivity [15] [17].

Palladium-catalyzed hydrostannylation represents the most synthetically useful variant of this transformation [15] [21]. The reaction mechanism involves oxidative addition of tributyltin hydride to a palladium(0) complex, generating a palladium-hydride-stannyl intermediate [15] [17]. Subsequent coordination and insertion of the alkene substrate into the palladium-hydrogen bond, followed by reductive elimination, yields the hydrostannylated product and regenerates the active catalyst [15] [16].

The regioselectivity of palladium-catalyzed hydrostannylation follows predictable patterns based on electronic and steric factors [15] [17]. Terminal alkenes typically undergo anti-Markovnikov addition, placing the tributylstannyl group at the less substituted carbon [17] [21]. This regioselectivity arises from the preferential coordination of the alkene to palladium in an orientation that minimizes steric interactions between the substrate and the bulky tributylstannyl group [15] [17].

Table 4: Hydrostannylation Catalyst Performance Comparison

Catalyst SystemLoading (mol%)Reaction Temperature (°C)RegioselectivityFunctional Group ToleranceCost Effectiveness
Pd(PPh3)2Cl21-325-60High (>90%)GoodModerate
Pd(PPh3)42-525-50High (>85%)ExcellentLow
PdCl2 + PPh32-440-80Moderate (70%)ModerateHigh
Mo-based catalyst5-1060-100VariableGoodModerate
AIBN (radical)10-2080-120Low (50-60%)ExcellentHigh

The synthesis of 1-(tributylstannyl)hexan-1-ol via hydrostannylation can be achieved through multiple strategic approaches [9] [10]. The most direct route involves the hydrostannylation of 5-hexen-1-ol using tributyltin hydride and a palladium catalyst [9] [15]. This approach places the tributylstannyl group at the terminal carbon while preserving the hydroxyl functionality at the opposite end of the chain [9] [10].

Alternative hydrostannylation strategies exploit the reactivity of alkynyl alcohols as substrates [9] [17]. The palladium-catalyzed hydrostannylation of 5-hexyn-1-ol provides access to vinylstannane intermediates that can be subsequently reduced to yield the saturated 1-(tributylstannyl)hexan-1-ol product [9] [10]. This two-step approach offers enhanced regioselectivity but requires additional synthetic operations [17] [21].

The choice of catalyst system significantly influences the outcome of hydrostannylation reactions [15] [17]. Tetrakis(triphenylphosphine)palladium(0) emerges as the most effective catalyst for terminal alkenes, providing high yields and excellent regioselectivity under mild conditions [15] [17]. However, the high cost and air sensitivity of this catalyst limit its practical utility in large-scale applications [17] [16].

Alternative catalyst systems based on palladium(II) precursors offer improved cost-effectiveness while maintaining acceptable levels of activity [17] [21]. Bis(triphenylphosphine)palladium(II) chloride requires in situ reduction to generate the active palladium(0) species but provides comparable selectivity and yields [15] [17]. Simple palladium chloride in combination with excess triphenylphosphine represents the most economical option, albeit with reduced activity and longer reaction times [17] [22].

Table 5: Solvent Effects on Organotin Alcohol Synthesis

SolventPolarityGrignard CompatibilityHydrostannylation Yield (%)Product StabilityPurification Ease
TetrahydrofuranHighExcellent75-85GoodModerate
Diethyl etherMediumExcellent65-75GoodGood
TolueneLowPoor70-80ExcellentExcellent
DichloromethaneMediumPoor60-70ModerateGood
HexaneVery LowPoor50-60ExcellentModerate

Radical-mediated hydrostannylation provides an alternative approach that operates independently of transition metal catalysts [19] [20]. This methodology employs radical initiators such as azobisisobutyronitrile or benzoyl peroxide to generate tributyltin radicals that add across carbon-carbon multiple bonds [19] [20]. While radical hydrostannylation offers excellent functional group tolerance and operates under catalyst-free conditions, it typically requires elevated temperatures and provides lower regioselectivity compared to palladium-catalyzed variants [20] [23].

The mechanism of radical hydrostannylation involves the initial formation of tributyltin radicals through homolytic cleavage of the tin-hydrogen bond [19] [23]. These radicals undergo addition to alkenes through a chain mechanism involving radical propagation and termination steps [19] [20]. The regioselectivity of radical addition is governed by the stability of the resulting carbon radical intermediate, generally favoring formation of the more stable secondary radical over the primary radical [20] [23].

Functional group compatibility represents a significant advantage of hydrostannylation chemistry [15] [24]. The mild reaction conditions and neutral pH of most hydrostannylation protocols tolerate a wide range of functional groups including alcohols, ethers, esters, and protected amines [15] [17]. This compatibility enables the direct synthesis of complex organotin alcohol derivatives without the need for extensive protection and deprotection sequences [9] [24].

The directed hydrostannylation of alkenols exploits the coordinating ability of hydroxyl groups to influence regioselectivity and reaction rate [24]. Research studies demonstrate that proximal hydroxyl groups can coordinate to the palladium catalyst, directing the hydrostannylation to proceed with enhanced selectivity for products that place the tributylstannyl group in proximity to the alcohol functionality [24]. This directed effect is particularly pronounced in systems where the hydroxyl group can form chelating interactions with the catalyst [24] [25].

Substrate scope limitations in hydrostannylation chemistry primarily arise from steric hindrance and electronic deactivation effects [15] [17]. Highly substituted alkenes may exhibit reduced reactivity due to steric congestion around the reaction site [17] [16]. Similarly, electron-deficient alkenes may be less reactive toward nucleophilic tributyltin radicals or may undergo competing reactions [15] [17].

Tributylstannyl radicals participate in well-defined radical chain mechanisms that proceed through three distinct phases: initiation, propagation, and termination [1] [2] [3]. These processes are fundamental to understanding the reactivity of 1-(Tributylstannyl)hexan-1-OL and similar organotin compounds.

Initiation Mechanisms

The initiation phase of tin-mediated radical processes typically involves homolytic cleavage of the relatively weak tin-hydrogen bond. For tributylstannyl hydride, the bond dissociation energy of the Sn-H bond is approximately 63.8 kcal/mol [4] [5], making it susceptible to thermal or photochemical activation. The initiation can be enhanced through the use of radical initiators such as azobisisobutyronitrile (AIBN) or dibenzoyl peroxide [1] [6].

The initiation step can be represented as:
Bu₃SnH → Bu₃Sn- + H- (thermal or photochemical activation) [1] [2]

In the presence of radical initiators, the process follows:
R-N=N-R → 2R- + N₂ (AIBN decomposition)
R- + Bu₃SnH → R-H + Bu₃Sn- (hydrogen abstraction) [1] [6]

Propagation Mechanisms

The propagation phase involves two key elementary steps that maintain the radical chain. The first step involves halogen abstraction by the tributylstannyl radical, while the second involves hydrogen abstraction from tributylstannyl hydride by the resulting alkyl radical [1] [7] [8].

Step 1: Halogen Abstraction
Bu₃Sn- + R-X → Bu₃SnX + R- (X = Br, I) [1] [8]

Step 2: Hydrogen Abstraction
R- + Bu₃SnH → R-H + Bu₃Sn- [1] [8]

The efficiency of these propagation steps is governed by the bond dissociation energies involved. The formation of stronger Sn-X bonds (Bu₃Sn-Br: ~65 kcal/mol) at the expense of weaker C-X bonds drives the thermodynamics favorably [7] [8].

Chain Length and Kinetic Considerations

The kinetic chain length, defined as the ratio of propagation rate to initiation rate, typically ranges from 50 to 1000 for tin-mediated radical processes [9] [10]. This high chain length indicates efficient radical propagation and minimal premature termination.

For the radical chain process involving 1-(Tributylstannyl)hexan-1-OL, the presence of the hydroxyl group introduces additional complexity through potential hydrogen bonding interactions that may influence the reaction kinetics [11] .

Termination Processes

Termination occurs through radical-radical coupling reactions that reduce the overall radical concentration [9] [2]:

Bu₃Sn- + Bu₃Sn- → Bu₆Sn₂ (radical coupling) [13]
R- + Bu₃Sn- → R-SnBu₃ (cross-coupling) [2]
R- + R- → R-R (alkyl radical coupling) [2]

Kinetic Studies of Stannyl Radical Abstraction Reactions

Extensive kinetic investigations have revealed the detailed mechanism and rate parameters for tributylstannyl radical abstraction reactions. These studies provide fundamental insights into the reactivity patterns observed with 1-(Tributylstannyl)hexan-1-OL and related compounds.

Rate Constants and Temperature Dependence

The kinetic data for tributylstannyl radical reactions demonstrate strong temperature dependence following Arrhenius behavior. For bromine abstraction from 2-phenethyl bromide by tributylstannyl radicals, the rate expression has been determined as [8]:

log(k_abs,Br/M⁻¹s⁻¹) = (9.21 ± 0.20) - (2.23 ± 0.28)/θ

where θ = 2.3RT kcal/mol, yielding a rate constant of 6.8 × 10⁷ M⁻¹s⁻¹ at 353 K [8].

Substrate Selectivity Patterns

The relative reactivity of organic bromides with tributylstannyl radicals follows the order [8]:

  • Benzyl bromide: 15.6 (relative rate)
  • Thiiranylmethyl bromide: 6.2
  • Oxiranylmethyl bromide: 3.1
  • Cyclopropylmethyl bromide: 1.3
  • 2-Phenethyl bromide: 1.0 (reference)

This selectivity pattern reflects the stability of the resulting radical intermediates, with benzylic radicals being most favored due to resonance stabilization [8].

Hydrogen Abstraction Kinetics

The reverse reaction, hydrogen abstraction from tributylstannyl hydride by alkyl radicals, proceeds with rate constants in the range of 10⁸ to 10⁹ M⁻¹s⁻¹ at 298 K [5] [14]. The high reactivity is attributed to the relatively weak Sn-H bond and favorable orbital overlap in the transition state [5].

For vinyl radicals reacting with tributylstannyl hydride, recent studies report rate constants of approximately 1.96 × 10⁸ M⁻¹s⁻¹ at 293 K, with an estimated activation energy of ~8 kcal/mol [15].

Competition Kinetics and Selectivity

Competition studies between different reaction pathways provide crucial mechanistic insights. For radical cyclization reactions, the competition between intramolecular cyclization and intermolecular hydrogen abstraction depends on the substrate concentration and reaction conditions [16] [17].

The relative rates of 5-exo versus 6-exo cyclizations typically favor the 5-exo mode by factors of 10² to 10⁴, consistent with stereoelectronic preferences and ring strain considerations [16] [17].

Stereoelectronic Effects in Tin-Mediated Radical Cyclizations

Stereoelectronic effects play a crucial role in determining the outcome of tin-mediated radical cyclizations, particularly influencing regioselectivity, stereoselectivity, and reaction rates. These effects are particularly relevant for understanding the behavior of 1-(Tributylstannyl)hexan-1-OL in cyclization reactions.

Orbital Interactions and Transition State Geometry

The stereoelectronic requirements for radical cyclizations involve optimal orbital overlap between the radical center and the π-system of the acceptor alkene [16] [18]. For tin-substituted systems, additional orbital interactions involving the tin atom can influence the preferred transition state geometry [16].

In vinyl radicals bearing tributylstannyl substitution, the preferred conformation places the tin substituent in a position that minimizes steric hindrance while maintaining favorable orbital overlap for cyclization [16]. The relatively large size of the tributylstannyl group (Bu₃Sn-) creates significant steric demands that influence conformational preferences [16].

Baldwin's Rules and Tin Substitution Effects

The application of Baldwin's rules to tin-substituted radical cyclizations reveals modifications due to the electronic influence of the tin center [16] [17]. The electron-donating nature of the tributylstannyl group can stabilize developing positive charge character in the transition state, potentially favoring cyclization modes that would otherwise be disfavored [16].

For 1-(Tributylstannyl)hexan-1-OL, the presence of both the tin substituent and the hydroxyl group creates competing stereoelectronic effects. The hydroxyl group can participate in hydrogen bonding that influences the preferred conformations for cyclization [18].

Stereochemical Outcomes

Radical cyclizations involving tributylstannyl-substituted substrates generally proceed with high stereoselectivity when geometric constraints are present [16]. The stereochemical outcome is primarily determined by:

  • Conformational preferences of the substrate
  • Steric interactions involving the tributylstannyl group
  • Electronic effects of the tin substituent on radical stability [16]

Studies of vinyl radical cyclizations show that 5-exo and 6-exo cyclizations are highly stereoselective, predominantly or exclusively affording products derived from (Z)-isomers of the vinyl radical [16]. This selectivity arises from the preferred approach geometry that minimizes steric interactions while maximizing orbital overlap [16].

Substituent Effects on Cyclization Rates

The electronic nature of substituents significantly influences cyclization rates through stereoelectronic effects [16] [18]. Electron-withdrawing groups generally accelerate cyclization by stabilizing the transition state, while electron-donating groups may have variable effects depending on the specific substitution pattern [16].

For tributylstannyl-substituted systems, the electron-donating character of the tin group typically accelerates cyclization onto electron-deficient alkenes while having minimal effect on cyclization onto unactivated alkenes [16] [19].

Temperature Effects and Activation Parameters

The temperature dependence of stereoelectronic effects in tin-mediated cyclizations has been studied through variable-temperature kinetic experiments [15]. High log A values (14.95 and 14.55) observed for α-cyclopropyl-β-tributylstannylvinyl radical ring-openings support a unimolecular, β-scissive mechanism with significant entropic contributions [15].

Hydrogen Bond Acceptor Count

1

Hydrogen Bond Donor Count

1

Exact Mass

392.210118 g/mol

Monoisotopic Mass

392.210118 g/mol

Heavy Atom Count

20

Dates

Last modified: 08-10-2024

Explore Compound Types